molecular formula C14H7NO2 B12522660 3-Carbonitril-6H-benzo[c]chromen-6-one

3-Carbonitril-6H-benzo[c]chromen-6-one

Cat. No.: B12522660
M. Wt: 221.21 g/mol
InChI Key: NUGAODPNQXUOQK-UHFFFAOYSA-N
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Description

3-Carbonitril-6H-benzo[c]chromen-6-one: is a heterocyclic compound that belongs to the class of benzochromenes This compound is characterized by its fused benzene and chromene rings, with a nitrile group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbonitril-6H-benzo[c]chromen-6-one typically involves a multi-step process. One common method is the Diels-Alder cycloaddition reaction between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate. This method yields the final product in good yields, up to 94% over two steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of metal-free catalysts and environmentally friendly solvents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Carbonitril-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzochromenes.

Scientific Research Applications

3-Carbonitril-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Carbonitril-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-Carbonitril-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:

The presence of the nitrile group in this compound makes it unique, as it enhances the compound’s reactivity and potential for further functionalization.

Properties

Molecular Formula

C14H7NO2

Molecular Weight

221.21 g/mol

IUPAC Name

6-oxobenzo[c]chromene-3-carbonitrile

InChI

InChI=1S/C14H7NO2/c15-8-9-5-6-11-10-3-1-2-4-12(10)14(16)17-13(11)7-9/h1-7H

InChI Key

NUGAODPNQXUOQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C#N)OC2=O

Origin of Product

United States

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